Zinc acrylate

Description

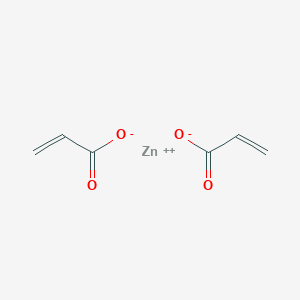

Zinc acrylate (chemical formula: Zn(C₃H₃O₂)₂) is a coordination polymer formed by the reaction of zinc ions with acrylic acid. It is widely utilized in marine antifouling coatings, self-polishing copolymers, and rubber composites due to its unique physicochemical properties . The compound is synthesized via copolymerization with acrylate comonomers such as methyl methacrylate (MMA), ethyl acrylate (EA), and 2-methoxyethyl acrylate (2MEA), resulting in zinc-based acrylate copolymers (ZnPs) with controlled molecular weights (typically 2300–2400 g mol⁻¹) and tunable hydrolysis rates . These properties enable applications in long-lasting antifouling coatings, where this compound acts as a self-polishing monomer that gradually releases biocidal Zn²+ ions to inhibit marine fouling organisms like barnacles and algae .

Properties

IUPAC Name |

zinc;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZOFXGLBYJLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027768 | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14643-87-9 | |

| Record name | Zinc acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4720M0PK19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc acrylate can be synthesized through the reaction of acrylic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the reactants in a solvent, followed by the removal of water produced during the reaction. The general reaction is as follows:

ZnO+2CH2=CHCOOH→Zn(CH2=CHCOO)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by heating zinc oxide in a solvent and adding acrylic acid under stirring conditions. The temperature is regulated between 75-150°C, and the reaction is carried out under reflux to separate the water produced. The product is then filtered, washed, and dried to obtain this compound in a powdery form .

Chemical Reactions Analysis

Types of Reactions: Zinc acrylate undergoes various chemical reactions, including polymerization, cross-linking, and hydrolysis. It can form copolymers with other acrylate monomers, such as methyl methacrylate, ethyl acrylate, and 2-methoxyethyl acrylate .

Common Reagents and Conditions:

Polymerization: this compound can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.

Cross-linking: It can cross-link with other monomers in the presence of UV light or heat, forming stable networks.

Hydrolysis: In aqueous environments, this compound can hydrolyze, releasing zinc ions and acrylate groups.

Major Products Formed: The major products formed from these reactions include zinc-based acrylate copolymers, which are used in various applications such as coatings and adhesives .

Scientific Research Applications

Marine Antifouling Coatings

Overview

Zinc acrylate is primarily utilized in the development of marine antifouling coatings. These coatings are designed to prevent the growth of marine organisms on submerged surfaces, which can lead to increased maintenance costs and reduced efficiency of vessels.

Case Study: Synthesis of Zinc-Based Acrylate Copolymers

A study conducted by Chen et al. (2017) synthesized zinc-based acrylate copolymers (ZnPs) using a bifunctional this compound monomer. The copolymers were characterized through Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (NMR), and Gel Permeation Chromatography (GPC) to assess their properties for antifouling applications . The results indicated that these coatings exhibited excellent performance in preventing biofouling, with field tests showing effective inhibition of barnacle settlement for up to 15 months in various marine environments .

Performance Metrics

- Erosion Resistance: The study measured the erosion properties of the coatings using dynamic immersion tests in simulated seawater.

- Field Testing: Coatings were tested in real-world conditions, demonstrating significant antifouling capabilities against macrofoulers like algae and mussels.

Biomedical Applications

Overview

this compound has also found applications in the biomedical field, particularly in the formulation of hydrogels that are biocompatible and modifiable.

Case Study: Mechanical Enhancement of Gelatin/Poly(this compound) Hydrogels

Research has shown that hydrogels incorporating this compound exhibit enhanced mechanical properties, making them suitable for various biomedical applications . The soft nature and biocompatibility of these hydrogels allow for their use in tissue engineering and drug delivery systems.

Adhesives and Sealants

Overview

In addition to coatings and biomedical uses, this compound is employed in adhesives and sealants due to its excellent bonding properties.

Performance Characteristics

- Adhesion Strength: this compound-based adhesives provide strong adhesion to a variety of substrates, including metals and plastics.

- Environmental Resistance: These adhesives demonstrate good resistance to moisture and temperature fluctuations, making them suitable for outdoor applications.

Polymer Composites

Overview

this compound is used as a component in polymer composites to enhance their mechanical properties and durability.

Case Study: Development of Polymer Blends

Research indicates that blending this compound with other polymers can significantly improve tensile strength and flexibility. This application is particularly relevant in manufacturing durable consumer goods and industrial components .

Summary Table of Applications

| Application Area | Key Features | Performance Metrics |

|---|---|---|

| Marine Antifouling Coatings | Self-polishing properties, long-lasting effects | Effective against barnacles for 15 months |

| Biomedical Hydrogels | Biocompatibility, softness | Enhanced mechanical properties |

| Adhesives and Sealants | Strong adhesion, moisture resistance | High bonding strength |

| Polymer Composites | Improved strength and flexibility | Increased tensile strength |

Mechanism of Action

The mechanism of action of zinc acrylate involves its ability to form stable copolymers and cross-linked networks. The zinc ions in the compound can interact with various functional groups, leading to the formation of strong bonds. In marine antifouling applications, this compound copolymers hydrolyze in seawater, releasing zinc ions that inhibit the settlement of marine organisms .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

| Compound | Zn Content (wt%) | Refractive Index (nD) | Primary Applications | Key Advantage |

|---|---|---|---|---|

| This compound | 31.5 | 1.37–1.40 | Antifouling coatings, rubbers | Controlled Zn²+ release, self-polishing |

| OTZnS | 6.9 | 1.42 | Optical materials | High refractive index, covalent bonds |

| Zinc methacrylate | 29.8 | 1.39–1.41 | Rubber composites | Strong cross-linking networks |

| Zinc acetate | 29.1 | 1.43 | Supplements, catalysis | High solubility in polar solvents |

| Zinc chloride | 47.8 | 1.68 | Wood preservatives, soldering | Rapid biocidal action |

Table 2: Antifouling Performance in Marine Coatings

| Coating Type | Barnacle Inhibition (%) | Algal Inhibition (%) | Field Test Duration (months) |

|---|---|---|---|

| This compound copolymer | 85 | 78 | 9–15 |

| BIT-zinc acrylate resin | 95 | 92 | 18+ |

| Zinc chloride-based | 90 | 70 | 3–6 |

Research Findings and Industrial Relevance

- Marine Coatings : this compound’s self-polishing mechanism reduces hull maintenance costs by 40% compared to traditional copper-based antifoulants .

- Rubber Composites : this compound improves tensile strength by 25% in peroxide-cured rubbers, outperforming zinc oxide fillers .

- Optical Limitations : Despite high Zn content, this compound’s low refractive index restricts its use in optics, where OTZnS is preferred .

Biological Activity

Zinc acrylate is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications and as a component in various polymeric materials. This article explores the biological properties, synthesis methods, and applications of this compound, supported by data tables and case studies from diverse sources.

This compound is an acrylate ester of zinc, often synthesized through the reaction of acrylic acid with zinc oxide or zinc salts. The synthesis process can influence its physical properties, such as particle size and solubility, which in turn affect its biological activity.

Synthesis Methods

- Method 1 : Reaction of acrylic acid with zinc oxide under controlled conditions to produce a fine powder with minimal dust emission.

- Method 2 : Use of surfactants to enhance the dispersion and stability of this compound in polymer matrices.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the release of zinc ions, which interact with microbial cell membranes and disrupt essential cellular processes.

Table 1: Antimicrobial Efficacy of this compound Against Different Microorganisms

| Microorganism | Type | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 100 |

| Escherichia coli | Gram-negative | 98 |

| Candida albicans | Fungal | 95 |

The above table summarizes findings from various studies demonstrating the effectiveness of this compound-based formulations against common pathogens .

Case Studies

- Hydrogel Systems : A study investigated this compound incorporated into hydrogel systems for controlled release and antimicrobial applications. The hydrogels demonstrated nearly complete inhibition of microbial growth within the first 72 hours, highlighting their potential for use in medical settings .

- Marine Antifouling Applications : Zinc-based acrylate copolymers were synthesized for marine coatings to prevent biofouling. These coatings exhibited biocidal properties against marine organisms such as barnacles and algae, showcasing their effectiveness in real-world applications .

Applications in Biomedical Fields

This compound is increasingly being explored for its potential in biomedical applications. Its biocompatibility and antimicrobial properties make it suitable for use in wound dressings, drug delivery systems, and dental materials.

Biocompatibility Studies

Research has indicated that this compound-based materials possess favorable biocompatibility profiles when tested on human cell lines. These studies are crucial for ensuring safety in medical applications .

Q & A

Q. What are the established synthesis protocols for zinc acrylate, and how do reaction conditions influence its structural purity?

this compound is typically synthesized via neutralization reactions between acrylic acid and zinc oxide/hydroxide under controlled pH (4–6) and temperature (60–80°C) . Key parameters include stoichiometric ratios (e.g., 2:1 molar ratio of acrylic acid to Zn²⁺) and solvent selection (aqueous or ethanol-based systems). Post-synthesis purification involves vacuum drying to remove residual monomers. Structural validation requires FTIR (C=O stretch at 1700 cm⁻¹, Zn-O bonds at 450–600 cm⁻¹) and XRD (characteristic peaks at 2θ = 15.3°, 31.7°) .

Q. How should researchers characterize the thermal stability of this compound in polymer composites?

Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) is standard. This compound exhibits a two-stage degradation: (1) decomposition of acrylate groups (~250–350°C) and (2) oxidation of residual carbonaceous material (>500°C) . Differential scanning calorimetry (DSC) can identify curing exotherms in epoxy systems, with peak temperatures indicating reactivity thresholds. Crosslink density via swelling tests (e.g., in toluene) quantifies network formation .

Q. What are the critical factors in designing reproducible this compound-based curing systems for epoxy resins?

Reproducibility hinges on:

- Mixing protocols : Homogeneous dispersion of this compound in epoxy matrices (e.g., bisphenol-A type) via mechanical stirring (500–1000 rpm, 30–60 mins) .

- Curing kinetics : Isothermal DSC to optimize time-temperature profiles (e.g., 120°C for 2 hrs followed by 150°C post-curing) .

- Stoichiometry : 5–10 wt% this compound balances crosslinking efficiency without premature gelation .

Advanced Research Questions

Q. How does in-situ polymerization of this compound in hydrogenated nitrile rubber (HNBR) affect mechanical properties, and what data contradictions exist?

In-situ this compound incorporation during HNBR vulcanization enhances tensile strength (up to 25 MPa) and modulus (300% improvement) due to ionic crosslinks . However, discrepancies arise in elongation-at-break some studies report reductions (from 600% to 400%), while others note stability, likely due to variations in curing agent (e.g., peroxide vs. sulfur systems) or acrylate dispersion homogeneity . Mitigation requires standardized mixing protocols and real-time rheometry to monitor crosslink dynamics.

Q. What methodologies resolve contradictions in this compound’s dual role as a crosslinker and plasticizer in hybrid polymer systems?

Conflicting reports stem from competing effects:

- Crosslinking : Increases stiffness (DMA storage modulus rise by 50–80%) but reduces ductility.

- Plasticization : Lowers glass transition temperature (Tg) by 10–15°C due to free volume expansion . To dissect these, employ combined DMA, small-angle X-ray scattering (SAXS) for nanoscale phase analysis, and tensile testing under varying strain rates. Controlled degradation studies (e.g., hydrolytic aging) further isolate ionic vs. covalent network contributions .

Q. How can researchers optimize this compound’s latent curing behavior in epoxy systems while avoiding premature activation?

Latency requires suppressing reactivity at room temperature. Strategies include:

- Encapsulation : Microencapsulation with polyurethane shells (5–10 µm thickness) delays curing until shell rupture at >100°C .

- Inhibitor additives : 0.1–0.5 wt% hydroquinone extends pot life by scavenging free radicals .

- Kinetic modeling : nth-order Arrhenius equations (activation energy ~80 kJ/mol) predict shelf stability under storage conditions (25°C, <6 months) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing variability in this compound composite performance?

- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize acrylate concentration, curing time, and temperature .

- ANOVA : Identifies significant factors (e.g., p < 0.05 for this compound content vs. tensile strength) .

- Weibull analysis : Assesses failure probability in mechanical testing, addressing data scatter in brittle composites .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound-polymer interfaces?

Molecular dynamics (MD) simulations often overestimate adhesion energies due to idealized models (e.g., neglecting surface roughness). Validate with:

- AFM force spectroscopy : Measures actual interfacial adhesion (nN resolution) .

- XPS : Quantifies surface composition (e.g., Zn²⁺ concentration gradients) . Calibrate simulations using experimental binding energies and adjust force-field parameters (e.g., CHARMM or COMPASS) .

Methodological Best Practices

Q. What protocols ensure ethical reporting of this compound’s environmental impact in academic studies?

- Lifecycle assessment (LCA) : ISO 14040/44 standards to quantify energy use and emissions during synthesis .

- Ecotoxicology : Daphnia magna acute toxicity tests (EC50 > 100 mg/L required for low hazard classification) .

- Data transparency : Publish raw TGA/DSC curves and reaction yields in supplementary materials .

Q. How can interdisciplinary teams collaboratively design this compound studies to address materials science and chemistry gaps?

- Role delegation : Chemists optimize synthesis; mechanical engineers test composites; data scientists model structure-property relationships .

- Shared repositories : Platforms like Zenodo or Figshare for real-time data sharing and version control .

- Cross-validation : Peer review within and across disciplines to challenge assumptions (e.g., conflicting interpretations of FTIR spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.